Cas no 2229143-33-1 (3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol)

3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol structure
2229143-33-1 structure
商品名:3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
CAS番号:2229143-33-1
MF:C12H16BrNO
メガワット:270.165542602539
CID:6371129
PubChem ID:165642756

3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
    • EN300-1904464
    • 2229143-33-1
    • インチ: 1S/C12H16BrNO/c1-8-2-3-9(13)4-11(8)12(7-14)5-10(15)6-12/h2-4,10,15H,5-7,14H2,1H3
    • InChIKey: ZKYYKYBQXREHEU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C)=C(C=1)C1(CN)CC(C1)O

計算された属性

  • せいみつぶんしりょう: 269.04153g/mol
  • どういたいしつりょう: 269.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1904464-0.05g
3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
2229143-33-1
0.05g
$983.0 2023-09-18
Enamine
EN300-1904464-1.0g
3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
2229143-33-1
1g
$1172.0 2023-06-02
Enamine
EN300-1904464-0.1g
3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
2229143-33-1
0.1g
$1031.0 2023-09-18
Enamine
EN300-1904464-5.0g
3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
2229143-33-1
5g
$3396.0 2023-06-02
Enamine
EN300-1904464-0.25g
3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
2229143-33-1
0.25g
$1078.0 2023-09-18
Enamine
EN300-1904464-2.5g
3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
2229143-33-1
2.5g
$2295.0 2023-09-18
Enamine
EN300-1904464-10g
3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
2229143-33-1
10g
$5037.0 2023-09-18
Enamine
EN300-1904464-1g
3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
2229143-33-1
1g
$1172.0 2023-09-18
Enamine
EN300-1904464-10.0g
3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
2229143-33-1
10g
$5037.0 2023-06-02
Enamine
EN300-1904464-0.5g
3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol
2229143-33-1
0.5g
$1124.0 2023-09-18

3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol 関連文献

3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-olに関する追加情報

Introduction to 3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol (CAS No. 2229143-33-1)

3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol, identified by its CAS number 2229143-33-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclobutane derivatives, characterized by a cyclic structure with four carbon atoms, and incorporates functional groups that enhance its potential biological activity. The presence of both an aminomethyl group and a 5-bromo-2-methylphenyl substituent makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.

The aminomethyl moiety, specifically the -CH₂-NH₂ part, serves as a reactive site for various chemical transformations, including amide bond formation, Schiff base synthesis, and nucleophilic substitution reactions. This functionality is particularly valuable in drug design, as it allows for the facile introduction of additional pharmacophores or linkers that can modulate the compound's pharmacokinetic properties. In contrast, the 5-bromo-2-methylphenyl group introduces both electronic and steric effects that can influence the molecule's interactions with biological targets. The bromine atom, in particular, is often employed in medicinal chemistry due to its ability to serve as a handle for further derivatization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The three-dimensional structure of 3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol has been simulated to assess its potential interactions with enzymes and receptors. Initial studies suggest that the cyclobutane ring may adopt a conformation that enhances solubility while maintaining rigidity, which could be advantageous for oral bioavailability. Furthermore, the spatial arrangement of the aminomethyl and 5-bromo-2-methylphenyl groups may facilitate optimal binding to specific protein targets, making this compound a promising candidate for further investigation.

In vitro studies have begun to explore the pharmacological potential of this derivative. Preliminary assays indicate that it exhibits moderate affinity for certain enzyme families involved in metabolic pathways relevant to inflammation and cancer. The 5-bromo-2-methylphenyl moiety appears to contribute significantly to these interactions by modulating electronic distributions at the binding site. Concurrently, the aminomethyl group has been shown to participate in hydrogen bonding networks, which could stabilize the compound's orientation within active pockets. These findings align with emerging trends in drug discovery, where multi-target engagement is increasingly recognized as a strategy for achieving therapeutic efficacy.

The synthesis of 3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol presents unique challenges due to its complex architecture. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yield and purity. Recent methodologies have leveraged transition metal catalysis to streamline key transformations, particularly those involving the introduction of the cyclobutane ring and functionalization of the aromatic substituents. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds between the cyclobutane core and the 5-bromo-2-methylphenyl group with remarkable efficiency.

From a regulatory perspective, compounds like 3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol must undergo rigorous evaluation before advancing to clinical trials. Safety profiles are assessed through toxicological studies, which examine potential effects on cellular function and organ systems. Additionally, pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical determinants of a candidate's viability. The structural features of this molecule suggest that it may exhibit favorable properties in these areas; however, comprehensive testing is necessary to confirm these hypotheses.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol. By analyzing vast datasets of chemical structures and biological responses, computational models can predict novel derivatives with enhanced activity or selectivity. These predictions are then validated experimentally, creating an iterative cycle that refines molecular design. Such approaches have already demonstrated success in optimizing lead compounds for diseases ranging from oncology to neurodegeneration.

The future direction of research on 3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol will likely focus on expanding its therapeutic applications through structural diversification. By systematically modifying either functional group or substituent positions, chemists can generate libraries of analogs for high-throughput screening (HTS). This strategy has been instrumental in identifying drugs such as kinase inhibitors and antiviral agents that target complex disease mechanisms.

In conclusion,3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol (CAS No. 2229143-33-1) represents an intriguing compound with significant potential in pharmaceutical development. Its unique structural features—combining an aminomethyl group with a halogenated aromatic ring—position it as a valuable scaffold for medicinal chemistry innovation. As research progresses through computational modeling and experimental validation,this molecule promises contributions toward addressing unmet medical needs across multiple therapeutic areas.

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